4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Scientific Research Applications
4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in chemical processes.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It is suggested that the electron-deficient aryl group in similar thiazolo[5,4-b]pyridine compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with its target .
Biochemical Pathways
Thiazolo[5,4-b]pyridine compounds have been associated with a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives, which are structurally similar, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazolo[5,4-b]pyridine compounds have been associated with a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The compound 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been found to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K) in enzymatic assays . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .
Cellular Effects
The compound’s potent PI3K inhibitory activity suggests that it could have significant effects on various types of cells and cellular processes . By inhibiting PI3K, this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K, leading to its inhibition . This inhibition can result in changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
Given its potent PI3K inhibitory activity, it is likely that its effects could change over time, potentially influencing the stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent PI3K inhibitory activity, it is likely that its effects could vary with different dosages .
Metabolic Pathways
Given its potent PI3K inhibitory activity, it is likely that it could interact with enzymes or cofactors involved in PI3K signaling pathways .
Transport and Distribution
Given its potent PI3K inhibitory activity, it is likely that it could interact with transporters or binding proteins involved in PI3K signaling pathways .
Subcellular Localization
Given its potent PI3K inhibitory activity, it is likely that it could be localized to specific compartments or organelles involved in PI3K signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-b]pyridine ring system.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with the benzenesulfonamide group: The final step involves the coupling of the thiazolo[5,4-b]pyridine derivative with a benzenesulfonamide precursor under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 4-iodo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVQLEQOVGZNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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